molecular formula C4H4IN3O2 B2923982 Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate CAS No. 1823887-64-4

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2923982
CAS No.: 1823887-64-4
M. Wt: 252.999
InChI Key: BCMHKRZGGPMTIM-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2. The triazole ring system is notable for its stability and versatility in medicinal chemistry and materials science. Its molecular formula is C₅H₅IN₃O₂, with a molecular weight of 281.02 g/mol (calculated).

Properties

IUPAC Name

methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMHKRZGGPMTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The iodination of the triazole ring can be achieved using iodine or iodinating agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale esterification and iodination reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate -NH₂ (5), -COOCH₃ (3) C₄H₆N₄O₂ 142.12 - Reactivity: Undergoes acetylation to form mono-/diacetyl derivatives.
- Limited antitumor activity compared to iodinated analogs.
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate -I (5), -COOCH₂CH₃ (3) C₅H₆IN₃O₂ 267.02 - Higher lipophilicity vs. methyl ester.
- Used in nucleoside analogs (e.g., ribavirin precursors).
Methyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate -Cl-C₆H₄ (1), -COOCH₃ (3) C₁₀H₈ClN₃O₂ 237.64 - Enhanced π-π interactions due to aromatic substitution.
- Potential kinase inhibition applications.
Methyl 1H-1,2,4-triazole-3-carboxylate -H (5), -COOCH₃ (3) C₄H₅N₃O₂ 127.10 - Baseline triazole carboxylate.
- Building block for antitumor agents (e.g., coumarin-triazole hybrids).

Physicochemical Properties

  • Methyl esters generally exhibit higher solubility than ethyl esters .
  • Thermal Stability : Methyl 1H-1,2,4-triazole-3-carboxylate derivatives have melting points ranging from 185–218°C, with iodinated analogs expected to have similar or higher stability due to halogen bonding .

Biological Activity

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Triazole Compounds

Triazoles are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The structural features of triazoles allow them to influence multiple biochemical pathways, making them valuable in medicinal chemistry.

Target Interactions
this compound may exert its biological effects through interactions with enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), which play crucial roles in metabolic processes and inflammation .
  • Gene Expression Modulation : Some triazoles can alter gene expression patterns, potentially influencing cellular proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineCC50 Value (µM)Reference
11gK562 (CML)13.6 ± 0.3
6gCCRF-SB (ALL)112 ± 19

These results indicate that the compound exhibits significant cytotoxicity, particularly in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines.

Anti-inflammatory Activity

Triazole derivatives have also demonstrated anti-inflammatory properties. This compound has been studied for its ability to inhibit COX enzymes:

CompoundCOX ActivityIC50 Value (nM)Reference
5dCOX-2 Inhibition17.9

This compound exhibited selectivity for COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Anticancer Effects

In a study examining the effects of various triazole derivatives on leukemia cells, this compound was found to significantly induce apoptosis in K562 cells. The mechanism involved increased accumulation of cells in the subG1 phase, indicating cell death through apoptosis .

Study on Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase by triazole derivatives. This compound was part of a series that demonstrated promising inhibitory activity against this enzyme, with implications for treating conditions like glaucoma and edema .

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